molecular formula C27H30O13 B11931941 Kushenol O

Kushenol O

Cat. No.: B11931941
M. Wt: 562.5 g/mol
InChI Key: YKLQOTMQENGJJX-MDTXFADZSA-N
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Description

Kushenol O is a flavonoid compound derived from the roots of the plant Sophora flavescens. It is known for its various biological activities and potential therapeutic applications. The chemical structure of this compound is characterized by the presence of multiple hydroxyl groups and a flavonoid backbone, making it a member of the isoflavone class of compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Kushenol O typically involves the extraction of the compound from the roots of Sophora flavescens. The extraction process includes the use of solvents such as methanol or ethanol to isolate the flavonoid compounds. The crude extract is then subjected to chromatographic techniques, such as high-performance liquid chromatography (HPLC), to purify this compound .

Industrial Production Methods

Industrial production of this compound involves large-scale extraction from Sophora flavescens roots. The process includes drying and grinding the plant material, followed by solvent extraction and purification using chromatographic methods. The purified compound is then crystallized to obtain this compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Kushenol O undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted derivatives of this compound .

Scientific Research Applications

    Chemistry: Used as a reference compound in the study of flavonoid chemistry and for the synthesis of novel flavonoid derivatives.

    Biology: Investigated for its anti-inflammatory, antioxidant, and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects in treating conditions such as cancer, psoriasis, and atopic dermatitis.

    Industry: Utilized in the development of natural health products and cosmetics .

Mechanism of Action

Kushenol O exerts its effects through various molecular targets and pathways:

Comparison with Similar Compounds

Kushenol O is compared with other similar flavonoid compounds, such as:

This compound stands out due to its unique combination of biological activities and potential therapeutic applications, making it a valuable compound for further research and development.

Biological Activity

Kushenol O is a flavonoid compound derived from the roots of Sophora flavescens, a plant commonly used in traditional Chinese medicine. This compound has garnered attention for its potential therapeutic effects, particularly in cancer treatment and other biological activities. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.

  • Chemical Formula : C27H30O13
  • Molecular Weight : 562.52 g/mol
  • CAS Number : 102390-91-0

This compound exhibits several biological activities primarily through its interaction with various signaling pathways. The most notable mechanisms include:

  • Antiproliferative Effects : this compound has been shown to inhibit cell proliferation in various cancer cell lines. It achieves this by inducing cell cycle arrest and apoptosis.
  • Apoptosis Induction : The compound promotes apoptosis via upregulation of pro-apoptotic proteins (e.g., Bax, Bad) and downregulation of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xl) .
  • Inhibition of PI3K/AKT/mTOR Pathway : this compound affects the PI3K/AKT/mTOR signaling pathway, which is crucial for cell survival and growth. By inhibiting this pathway, this compound can reduce tumor growth and induce apoptosis in cancer cells .

Anticancer Activity

Recent studies have demonstrated the efficacy of this compound in various cancer models:

  • Breast Cancer : In vitro studies indicated that this compound significantly reduced the proliferation of breast cancer cells and induced apoptosis through the PI3K/AKT/mTOR pathway .
  • Non-Small Cell Lung Cancer (NSCLC) : Similar antiproliferative effects were observed in NSCLC cells, where this compound increased the Bax/Bcl-2 ratio and activated caspases involved in mitochondrial apoptosis .

Anti-Inflammatory Effects

This compound also exhibits anti-inflammatory properties. It has been shown to suppress the expression of pro-inflammatory cytokines and inhibit pathways involved in inflammation, making it a candidate for treating inflammatory diseases .

Case Studies

  • Breast Cancer Xenograft Model :
    • Objective : To evaluate the antitumor effects of this compound in vivo.
    • Method : Nude mice were implanted with breast cancer cells and treated with this compound.
    • Results : Treatment led to significant tumor growth inhibition compared to control groups, supporting its potential as a therapeutic agent .
  • Lung Cancer Study :
    • Objective : Investigate the cytotoxic effects of this compound on NSCLC.
    • Method : Cell viability assays and apoptosis detection were performed.
    • Results : this compound induced apoptosis in a dose-dependent manner, highlighting its potential for lung cancer treatment .

Data Summary

Biological ActivityMechanismReference
AntiproliferativeInhibition of PI3K/AKT/mTOR pathway
Apoptosis InductionUpregulation of Bax/Bad; Downregulation of Bcl-2/Bcl-xl
Anti-inflammatorySuppression of pro-inflammatory cytokines

Properties

Molecular Formula

C27H30O13

Molecular Weight

562.5 g/mol

IUPAC Name

3-(4-methoxyphenyl)-7-[(2S,4S,5S)-3,4,5-trihydroxy-6-[[(2S,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one

InChI

InChI=1S/C27H30O13/c1-35-13-4-2-12(3-5-13)16-9-36-18-8-14(6-7-15(18)20(16)29)39-27-25(34)23(32)22(31)19(40-27)11-38-26-24(33)21(30)17(28)10-37-26/h2-9,17,19,21-28,30-34H,10-11H2,1H3/t17-,19?,21+,22-,23+,24?,25?,26+,27-/m1/s1

InChI Key

YKLQOTMQENGJJX-MDTXFADZSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)O[C@H]4C([C@H]([C@@H](C(O4)CO[C@H]5C([C@H]([C@@H](CO5)O)O)O)O)O)O

Canonical SMILES

COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OC4C(C(C(C(O4)COC5C(C(C(CO5)O)O)O)O)O)O

Origin of Product

United States

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